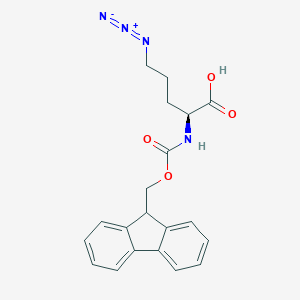

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid

Description

The exact mass of the compound (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-5-Azido-2-(Fmoc-amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Azido-2-(Fmoc-amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPIDQLSARDIPX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648863 | |

| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097192-04-5 | |

| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-Azido-2-(Fmoc-amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: Properties, Synthesis, and Applications in Bioconjugation and Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known as Fmoc-5-azido-L-norvaline or Fmoc-L-δ-azidoornithine, is a cornerstone building block in modern chemical biology and peptide science.[1][2] Its unique bifunctional nature, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis (SPPS) and a terminal azide group for bioorthogonal "click" chemistry, positions it as a versatile tool for the synthesis of modified peptides and bioconjugates.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in cutting-edge research.

Core Chemical Properties

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a white to off-white powder with a molecular formula of C₂₀H₂₀N₄O₄ and a molecular weight of 380.40 g/mol .[5][6] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀N₄O₄ | [5][6] |

| Molecular Weight | 380.40 g/mol | [5][6] |

| CAS Number | 1097192-04-5 | [5][6] |

| Appearance | Powder | |

| Purity | ≥97.0% (HPLC) | |

| Optical Activity | [α]/D 3.5±0.3°, c = 1 in ethyl acetate | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Synthesis of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid

A reliable and scalable synthesis of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid can be achieved from commercially available L-ornithine hydrochloride.[8] The following protocol is adapted from a documented academic synthesis.[8]

Experimental Protocol: Synthesis from L-Ornithine

Step 1: Copper (II) Complex Formation

-

Dissolve L-Ornithine hydrochloride in deionized water.

-

Add a solution of copper (II) sulfate pentahydrate in water to the ornithine solution while stirring.

-

Slowly add a solution of sodium hydroxide to raise the pH to basic conditions, inducing the formation of the copper (II) complex of ornithine as a precipitate.

-

Isolate the precipitate by filtration and wash thoroughly with water and ethanol.

-

Dry the copper complex under vacuum.

Step 2: Boc Protection

-

Suspend the dried copper complex in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture and acidify the filtrate with citric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-ornithine.

Step 3: Fmoc Protection and Boc Deprotection

-

Dissolve Boc-L-ornithine in a mixture of dioxane and water.

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and sodium bicarbonate.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the residue in a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude Fmoc-L-ornithine.

Step 4: Diazotransfer Reaction

-

Dissolve the crude Fmoc-L-ornithine in a suitable solvent system, such as a mixture of water, methanol, and dichloromethane.[9]

-

Add a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, and a base, like potassium carbonate, to adjust the pH to approximately 9.[9]

-

Stir the reaction vigorously at room temperature overnight.

-

Perform an aqueous workup to isolate the product. Acidify the aqueous layer and extract with an organic solvent like ethyl acetate.

-

Dry the combined organic layers and concentrate under reduced pressure to yield (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

Caption: Synthesis workflow for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

Applications in Peptide Synthesis and Bioconjugation

The dual functionality of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid makes it an invaluable reagent for two primary applications: Fmoc-based solid-phase peptide synthesis and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is fully compatible with standard Fmoc-SPPS protocols.[4] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions (e.g., piperidine) to allow for the stepwise elongation of the peptide chain. The azide functionality on the side chain is stable to the conditions of both Fmoc deprotection and peptide cleavage from the resin.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate a solution of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (typically 3-5 equivalents relative to the resin loading) in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA with scavengers) to remove the side-chain protecting groups and cleave the peptide from the solid support.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Fmoc-SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

The terminal azide of the incorporated (S)-5-Azido-2-(Fmoc-amino)pentanoic acid residue serves as a handle for post-synthetic modification via CuAAC click chemistry. This bioorthogonal reaction allows for the covalent attachment of a wide range of alkyne-containing molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, to the peptide.

Experimental Protocol: CuAAC on an Azido-Modified Peptide

-

Peptide Dissolution: Dissolve the purified azido-modified peptide in a suitable solvent, typically a mixture of water and an organic co-solvent like DMSO or t-butanol.

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state.

-

Click Reaction:

-

To the peptide solution, add the alkyne-containing molecule.

-

Add the copper-chelating ligand followed by the copper(II) sulfate solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (often 1-24 hours).

-

Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Caption: Schematic of CuAAC click chemistry.

Safety and Handling

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Avoid breathing dust and wash hands thoroughly after handling. Store the compound in a tightly closed container in a dry and cool place (2-8°C).

Conclusion

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a powerful and versatile building block for the synthesis of complex and functionalized peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group for click chemistry provide researchers with a robust platform for creating novel biomolecules for a wide range of applications in drug discovery, diagnostics, and materials science.

References

-

Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

-

CD BioSciences. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. [Link]

-

Pícha, J., et al. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 2017, pp. 222-231. [Link]

-

A Thesis Submitted to the College of Graduate and Postdoctoral Studies in Partial Fulfillment of the Requirements for the Degree of Doctor of Philosophy in the Department of Chemistry University of Saskatchewan Saskatoon By MD. ABDUL MOTTALIB April 2023. [Link]

-

ResearchGate. 1H NMR and 13C NMR spectra of 5. [Link]

-

smartscience. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, 250 MG. [Link]

-

NIST. Pentanoic acid. [Link]

-

NIST. Pentanoic acid. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid - CD BioSciences [celluars.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempep.com [chempep.com]

- 5. scbt.com [scbt.com]

- 6. chempep.com [chempep.com]

- 7. 5-AMINOVALERIC ACID(660-88-8) IR Spectrum [chemicalbook.com]

- 8. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid CAS number

An In-Depth Technical Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: Synthesis, Application, and Expert Protocols

Introduction: A Gateway to Advanced Bioconjugation

In the evolving landscape of peptide therapeutics and chemical biology, the ability to install specific functionalities onto peptides with surgical precision is paramount. Non-canonical amino acids (ncAAs) are the cornerstone of this endeavor, providing chemical handles that are orthogonal to native biological chemistry. Among these, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (also known as Fmoc-L-azidonorvaline) has emerged as a profoundly versatile building block.

Identified by its CAS Number 1097192-04-5 , this molecule masterfully combines the two most critical features for modern peptide science: the N-α-Fmoc protecting group, which renders it fully compatible with the workhorse methodology of Solid-Phase Peptide Synthesis (SPPS), and a terminal azide moiety on its side chain.[1][2][3][4] The azide group is the quintessential bioorthogonal handle; it is virtually absent in biological systems, chemically stable to synthesis and purification conditions, and poised for highly specific ligation via "click chemistry."[5][6]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from scalable synthesis and analytical characterization to field-proven protocols for its incorporation into peptides and subsequent bioorthogonal conjugation.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is the foundation for its successful application. The data presented below has been consolidated from leading suppliers and safety data sheets.[1][4][7]

| Property | Value | Source(s) |

| CAS Number | 1097192-04-5 | [1][2][3][6] |

| Synonyms | Fmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine | [2][4] |

| Molecular Formula | C₂₀H₂₀N₄O₄ | [1][4] |

| Molecular Weight | 380.40 g/mol | [1][2][4] |

| Appearance | White to off-white powder | [1][8] |

| Purity | ≥95.0% to ≥97.0% (by HPLC) | [1][8] |

| Optical Activity | [α]/D 3.5±0.3°, c = 1 in ethyl acetate | [1][3] |

| Storage | 2-8°C, protected from light | [1] |

| Key Applications | Fmoc Solid-Phase Peptide Synthesis, Click Chemistry | [4][8][9] |

Scalable Synthesis: A Practical Two-Step Approach

While commercially available, an in-house synthesis of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid can be highly cost-effective for large-scale needs.[5][10] The most efficient and widely cited route begins with the readily available Fmoc-L-glutamine.[3][4][11] The strategy involves a Hofmann rearrangement to convert the side-chain amide into a primary amine, followed by a robust diazo transfer to yield the desired azide.[3][4]

Causality of the Synthetic Design:

-

Starting Material: Fmoc-L-glutamine is a standard, relatively inexpensive building block in peptide chemistry, making it an ideal precursor.[3][11]

-

Hofmann Rearrangement: This classic transformation is highly effective for converting primary amides to amines with the loss of one carbon atom. Using a reagent like [bis(trifluoroacetoxy)iodo]benzene is efficient and yields a clean amine precursor.[3]

-

Diazo Transfer: The subsequent conversion of the primary amine to an azide is achieved using a diazo-transfer reagent. While traditional reagents can be hazardous, safer alternatives like imidazole-1-sulfonyl azide are now common.[3] This reaction is often catalyzed by copper(II) sulfate.[12]

Caption: High-level workflow for the synthesis of Fmoc-L-azidonorvaline.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for synthesizing Fmoc-protected azido amino acids.[3][4]

Step 1: Hofmann Rearrangement (Fmoc-Gln-OH to Fmoc-Dab-OH)

-

In a round-bottom flask, dissolve Fmoc-L-glutamine (1 eq.) in a 2:1 mixture of DMF and water.

-

Add pyridine (2-3 eq.) to the solution.

-

Add [Bis(trifluoroacetoxy)iodo]benzene (1.1 eq.) portion-wise while stirring at room temperature.

-

Allow the reaction to stir for 12-16 hours.

-

The product, Fmoc-L-2,4-diaminobutanoic acid (Fmoc-Dab-OH), often precipitates and can be isolated by filtration, washed with water, and dried under vacuum. The yield for this step is typically 70-80%.[3]

Step 2: Diazo Transfer (Fmoc-Dab-OH to Final Product)

-

Dissolve the dried amine intermediate (1 eq.) in a biphasic solvent system of H₂O, MeOH, and CH₂Cl₂ (e.g., 1:1:1 ratio).[3]

-

Add a catalytic amount of CuSO₄·5H₂O (~0.01 eq.).

-

Add imidazole-1-sulfonyl azide hydrochloride (1.5-2.0 eq.).

-

Adjust the pH of the aqueous layer to ~9 by the careful addition of a K₂CO₃ solution. Expert Insight: Maintaining pH 9 is critical. Higher basicity can cause premature Fmoc-deprotection, while lower pH will protonate the amine, halting the reaction.

-

Stir the biphasic mixture vigorously for 18-24 hours at room temperature.

-

Perform a workup: Dilute with CH₂Cl₂, separate the layers, and extract the organic phase with a saturated NaHCO₃ solution.

-

Combine all aqueous layers, wash with diethyl ether to remove organic impurities, and then acidify to pH 2 with concentrated HCl.

-

Extract the acidified aqueous phase with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a powder or solid. Purity is often >95% without column chromatography.[3]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized amino acid is non-negotiable. The following data provides a benchmark for validation.

| Technique | Expected Observations |

| ¹H NMR | Characteristic aromatic protons of the Fmoc group (~7.3-7.8 ppm), diastereotopic protons of the Fmoc CH₂ (~4.3 ppm), the Fmoc CH (~4.2 ppm), the α-proton of the amino acid, and methylene protons of the pentanoic side chain. The protons adjacent to the azide group will show a distinct triplet. |

| ¹³C NMR | Aromatic carbons of the Fmoc group (~120-145 ppm), carbonyl carbons of the Fmoc and carboxylic acid groups (~156 ppm and ~176 ppm, respectively), and aliphatic carbons of the side chain. |

| Mass Spec (ESI) | Expected protonated molecular ion [M+H]⁺ at m/z ≈ 381.40. Fragmentation (MS/MS) would show characteristic loss of the Fmoc group. |

| FT-IR | A strong, sharp characteristic peak for the azide (N₃) stretch, typically appearing around 2100 cm⁻¹. |

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The true utility of this reagent lies in its seamless integration into standard Fmoc-SPPS workflows. The azide side chain is completely stable to the basic conditions of piperidine used for Fmoc removal and the strong acid (TFA) used for final cleavage.[12][13]

Causality of SPPS Protocol Design:

-

Deprotection: A 20% piperidine in DMF solution is the industry standard for rapid and complete Fmoc removal without damaging other protecting groups or the resin linkage.[14][15]

-

Coupling: The peptide bond formation is not spontaneous and requires activation of the carboxylic acid. Reagents like HBTU or HATU form an activated ester in situ, which is highly reactive towards the free N-terminal amine on the growing peptide chain. A hindered base like DIPEA is used to scavenge the proton released during the reaction without causing Fmoc deprotection.[7][16]

-

Monitoring: The Kaiser test provides a rapid, qualitative assessment of coupling completion by detecting free primary amines. A negative (yellow) result is desired before proceeding to the next cycle.[16]

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 4.1: Incorporation of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid

This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes. Drain the solution.[15][17]

-

Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the dibenzofulvene adduct.

-

Coupling: a. In a separate vial, pre-activate (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (4 eq., 0.4 mmol) with a coupling reagent like HBTU (3.9 eq., 0.39 mmol) in DMF.[7] b. Add DIPEA (8 eq., 0.8 mmol) to the vial and swirl for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction for 1-2 hours at room temperature. Insight: For this ncAA, standard coupling times are usually sufficient. Steric hindrance is not a major issue.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation: Perform a Kaiser test. If the beads are yellow, the coupling is complete. If blue, a second coupling (recoupling) may be required.[16]

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and globally deprotected using a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS). The azide group remains intact during this process.[16]

Bioorthogonal Ligation via Click Chemistry

The incorporation of the azido-pentanoic acid provides a bioorthogonal handle for further modification. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][]

Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.

Protocol 5.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

-

Preparation: Dissolve the purified azide-containing peptide (1 eq.) in a suitable solvent like a PBS buffer or a mixture of t-butanol/water.[1][2]

-

Add Reagents: Add the alkyne-functionalized molecule of interest (1.5-2 eq.).

-

Prepare Catalyst: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (e.g., 0.1 eq.) with a ligand such as THPTA or TBTA (0.5 eq.) to stabilize the Cu(I) state.[8]

-

Initiation: Add the CuSO₄/ligand solution to the peptide mixture, followed by a freshly prepared solution of sodium ascorbate (1-2 eq.) to reduce Cu(II) to the active Cu(I) catalyst.[1][8]

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Protocol 5.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This method is ideal for biological systems due to the absence of a cytotoxic copper catalyst.[5][13][]

-

Preparation: Dissolve the purified azide-containing peptide (1 eq.) in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Add Reagent: Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a minimal amount of a water-miscible organic solvent like DMSO, then add it to the peptide solution (1.5-2 eq.). Expert Insight: Keep the final DMSO concentration low (<10%) to maintain peptide solubility and structure.[13]

-

Reaction: Incubate the mixture for 1-12 hours at room temperature or 37°C. Reaction times depend on the specific strained alkyne used; DBCO reagents typically react within 1-4 hours.[5]

-

Purification: The reaction is often very clean. If necessary, purify the final conjugate by RP-HPLC or size-exclusion chromatography to remove excess reagents.[5]

Conclusion

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is more than just another catalog item; it is a robust and enabling tool for chemical innovation. Its straightforward synthesis, seamless integration into standard SPPS protocols, and unparalleled utility in bioorthogonal "click" chemistry make it an indispensable asset for any laboratory focused on peptide engineering, drug conjugate development, and advanced biomaterials. By understanding the principles and applying the validated protocols outlined in this guide, researchers can confidently leverage this powerful building block to push the boundaries of their scientific frontiers.

References

-

CD BioSciences. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid Product Page. [Link][4][19]

-

Molecules. Peptide conjugation via CuAAC 'click' chemistry. [Link][9]

-

ResearchGate. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link][4]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link][20]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 202-214. [Link][12]

-

Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link][14]

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link][8]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][21]

-

Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid Product Page. [Link][13][22]

-

PubMed. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link][23]

-

ResearchGate. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link][24]

-

Wiley Online Library. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jpt.com [jpt.com]

- 7. benchchem.com [benchchem.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides | Semantic Scholar [semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

- 12. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 19. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid - CD BioSciences [celluars.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. peptide.com [peptide.com]

- 22. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]

- 23. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A-Z Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known by its synonym Fmoc-5-azido-L-norvaline, is a non-canonical amino acid that has become an indispensable tool in peptide chemistry, chemical biology, and drug development.[1] Its unique structure, featuring a terminal azide group on the side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, provides a versatile handle for a wide range of bioconjugation strategies. This guide offers an in-depth analysis of its core properties, practical applications, and detailed protocols for its use.

Core Physicochemical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a white to off-white powder, and its key characteristics are summarized below.[2]

| Property | Value | Source |

| Molecular Weight | 380.40 g/mol | [1][2] |

| Molecular Formula | C₂₀H₂₀N₄O₄ | [1][2] |

| CAS Number | 1097192-04-5 | [1][2] |

| Purity | ≥97.0% (HPLC) | [2] |

| Form | Powder | [2] |

| Storage Temperature | 2-8°C | [2] |

| Synonyms | Fmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine | [1][2] |

The Scientific Rationale: Why Use an Azido Amino Acid?

The power of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid lies in the chemical orthogonality of its azide (N₃) moiety. In the complex biochemical environment of peptide synthesis and modification, having a functional group that remains inert to common reaction conditions while being selectively reactive under specific triggers is paramount.

-

Bioorthogonality : The azide group is stable during standard Fmoc-based solid-phase peptide synthesis (SPPS), resisting cleavage by piperidine (for Fmoc deprotection) and trifluoroacetic acid (TFA) (for final peptide cleavage from the resin).[3] This stability ensures the azide remains intact and available for post-synthetic modification.

-

Chemoselective Ligation : The azide serves as a key partner in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions are highly efficient, specific, and can be performed in aqueous, biological environments, making them ideal for labeling and modifying peptides and proteins.[4]

-

Versatility : Beyond click chemistry, the azide group can be reduced to a primary amine via a Staudinger reduction, providing another route for functionalization.[3] This dual reactivity expands its utility in creating complex molecular architectures.

The Fmoc group provides the necessary protection of the α-amine for stepwise peptide chain elongation in SPPS, making the entire building block perfectly suited for automated synthesis protocols.[5]

Core Applications and Methodologies

The primary application of this amino acid is as a building block for introducing a reactive handle into a peptide sequence. This allows for subsequent modification, cyclization, or labeling.

The most common workflow involves synthesizing an azide-containing peptide and then conjugating it to an alkyne-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a PEG chain).

Caption: Workflow for peptide bioconjugation using (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

This protocol outlines the standard steps for coupling (S)-5-Azido-2-(Fmoc-amino)pentanoic acid during automated Fmoc-SPPS.

Assumptions: The synthesis is performed on a standard solid-phase peptide synthesizer using a rink amide resin.

-

Resin Preparation:

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Perform Fmoc deprotection of the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve 4 equivalents of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid in DMF.

-

Add 3.95 equivalents of an activator agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Add 8 equivalents of a base, such as DIPEA (N,N-Diisopropylethylamine).

-

Allow the activation mixture to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring efficient amide bond formation with the deprotected N-terminus on the resin.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin vessel.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Self-Validation: A Kaiser test can be performed on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction.

-

-

Washing and Capping (Optional):

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

If the Kaiser test is positive, indicating incomplete coupling, a capping step with acetic anhydride can be performed to block unreacted amines.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added azido amino acid, preparing it for the next coupling cycle.

-

Wash the resin thoroughly with DMF.

-

The synthesis continues by repeating these steps for each subsequent amino acid in the sequence.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

-

Hazard Statements : The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

-

Precautionary Measures : Standard personal protective equipment (PPE) including gloves, eye shields, and a dust mask (type N95 or equivalent) should be worn when handling the powder.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

-

Storage : The compound should be stored in a tightly sealed container at 2-8°C to maintain its stability and purity.[1][2]

References

-

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid product information. CD BioSciences. [Link]

-

(2S)-N-Fmoc-5-azido-pentanoic acid product information. Anaspec. [Link]

-

Šebestík, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. [Link]

-

Alpha Azido Acids in Peptide Synthesis. Iris Biotech GmbH. [Link]

-

Re-defining the Scope of SPAAC: A Hydrophilic Azide-Containing Amino Acid. National Institutes of Health (NIH). [Link]

-

Lauer-Fields, J. L., et al. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Journal of Peptide Science. [Link]

-

5-Azidonorvaline properties. PubChem, National Institutes of Health (NIH). [Link]

Sources

- 1. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid - CD BioSciences [celluars.com]

- 2. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid = 97.0 HPLC 1097192-04-5 [sigmaaldrich.com]

- 3. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]

- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid stability and storage

An In-depth Technical Guide to the Stability and Storage of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid

Authored by: A Senior Application Scientist

Publication Date: December 30, 2025

Abstract

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a cornerstone building block in modern peptide synthesis and drug development, enabling the introduction of an azide moiety for subsequent bioorthogonal conjugation via "click chemistry." The dual functionality of the base-labile Fmoc protecting group and the energetic azide group necessitates a thorough understanding of its stability profile to ensure experimental success, safety, and material integrity. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and field-proven best practices for the handling and storage of this critical reagent. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows.

Introduction: The Dual-Role Reagent

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known as Fmoc-5-azido-L-norvaline, is a synthetic amino acid derivative that plays a pivotal role in chemical biology and pharmaceutical sciences. Its structure incorporates two key functional groups that dictate its utility and stability:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amine.[1] Its primary advantage lies in its stability under acidic conditions and its facile removal with a mild base, typically piperidine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] This orthogonality allows for the selective deprotection of the N-terminus without compromising acid-labile side-chain protecting groups.[3]

-

The Azido (-N₃) Group: This energetic functional group is remarkably stable under typical peptide synthesis conditions, including treatment with piperidine for Fmoc removal and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin.[4][5] Its true value is realized in its ability to participate in highly efficient and specific bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry").[6]

The successful application of this reagent is therefore critically dependent on preserving the integrity of both these functionalities from the moment of receipt to its final use in a synthesis protocol.

Chemical Stability Profile

The overall stability of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a synthesis of the individual stabilities of the Fmoc group and the organic azide. While the compound is generally stable under recommended storage conditions, an understanding of its potential degradation pathways is essential for troubleshooting and ensuring reproducible results.[7]

Stability of the Azido Functional Group

Organic azides are energetic molecules and must be handled with care.[8] Their stability is influenced by their molecular structure.[9][10] Two empirical rules provide a valuable framework for assessing the stability of azido compounds:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of stability. For (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (C₂₀H₂₀N₄O₄), the total number of carbon atoms is 20, and the total number of nitrogen atoms is 4. The C/N ratio is 5, which is well above the general safety threshold where the number of nitrogen atoms should not exceed the number of carbon atoms.[9]

-

The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for every energetic functional group (e.g., -N₃) to provide sufficient dilution and render the compound relatively safe.[9][11] In this molecule, the ratio is 20 carbons to 1 azide group, comfortably satisfying this rule.

Based on these guidelines, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is considered a relatively stable organic azide. However, it is still susceptible to decomposition under certain conditions.

Potential Degradation Pathways for the Azide Group:

-

Reduction: The azide group can be reduced to a primary amine. This is a common synthetic transformation but an undesirable side reaction during storage. Strong reducing agents are incompatible with this compound.[12]

-

Acidolysis: Mixing azides with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[9][13] While the azide group is stable to TFA used in SPPS, prolonged exposure or contact with other strong acids in solution should be avoided during storage.

-

Photolysis and Thermolysis: Exposure to light and heat can provide the energy needed for the azide to decompose, typically through the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[14] This underscores the importance of storing the compound in the dark and at reduced temperatures.

-

Reaction with Metals: Azides can react with heavy metals such as copper, lead, and their salts to form highly shock-sensitive and explosive metal azides.[13][14] This is a critical consideration for handling and disposal; metal spatulas should be avoided, and azide-containing waste should never be mixed with solutions containing heavy metals.[9]

Stability of the Fmoc Protecting Group

The Fmoc group is the more chemically sensitive moiety under typical laboratory conditions. Its stability is well-characterized:

-

Base Lability: The Fmoc group is designed to be removed by bases.[1] While piperidine is the standard reagent for deprotection in SPPS, other bases can also cleave the Fmoc group.[15][16] Exposure to even weak bases during storage or workup can lead to premature deprotection and compromise the purity of the reagent.

-

Acid Stability: The Fmoc group is stable to acidic conditions, which is a key feature of its use in orthogonal peptide synthesis strategies.[16]

The primary degradation pathway for the Fmoc group is its cleavage under basic conditions. This is an intentional reaction during synthesis but must be avoided during storage.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from safety data sheets and best practices for handling energetic compounds.[7][11][12]

Storage Conditions

Proper storage is the most critical factor in maintaining the quality of the reagent.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C[12] | Reduces the rate of potential thermal decomposition of the azide group and minimizes other degradation pathways. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[7][12] | Prevents exposure to atmospheric moisture and oxygen, which could potentially interact with the compound over long-term storage. |

| Container | Tightly closed, opaque or amber container[9][12] | Protects the compound from light to prevent photolytic decomposition and from moisture. |

| Location | Dry, well-ventilated area[7] | Ensures a stable environment and proper ventilation in case of any off-gassing. |

Handling Procedures

Safe and effective handling minimizes risk to personnel and prevents contamination or degradation of the material.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7]

-

Body Protection: A lab coat should be worn.[11]

Workflow for Safe Handling:

Caption: Workflow for the safe handling of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

Incompatible Materials

To prevent hazardous reactions and degradation, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid must be kept away from the following materials:[7][12]

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Reducing Agents: Will reduce the azide functionality.

-

Strong Acids: Can form toxic and explosive hydrazoic acid.[9]

-

Strong Bases: Will cause premature deprotection of the Fmoc group.

-

Heavy Metals and their Salts: Risk of forming explosive metal azides.[14]

-

Halogenated Solvents: Should not be used as reaction media with azides due to the potential formation of highly unstable di- and tri-azidomethane.[9]

Experimental Protocols: Stability Verification

For critical applications, such as in GMP environments or long-term studies, verifying the stability and purity of the reagent is advisable.

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid and detect potential degradation products.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).

-

-

Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of ≥97.0% is typical for high-quality material.

Protocol: Functional Group Integrity by FTIR

Objective: To confirm the presence of the key azide and carbamate functional groups.

Methodology:

-

Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.

-

Data Acquisition: Collect the infrared spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands:

-

Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹.

-

Carbamate (C=O) stretch: A strong peak around 1720-1690 cm⁻¹.

-

N-H stretch (Fmoc-amine): A peak around 3300 cm⁻¹.

-

A significant decrease in the intensity of the azide peak or a shift in the carbamate peak could indicate degradation.

Conclusion

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a robust and indispensable tool for peptide chemistry and bioconjugation. Its stability is well-defined and manageable through the implementation of proper storage and handling procedures. The primary vulnerabilities of the molecule are the base-lability of the Fmoc group and the energetic nature of the azide moiety, which is sensitive to heat, light, strong acids, reducing agents, and certain metals. By adhering to the guidelines outlined in this document—specifically, refrigerated storage under an inert atmosphere, protection from light, and avoidance of incompatible materials—researchers can ensure the long-term integrity of this reagent, leading to reliable and reproducible scientific outcomes.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

AAPPTec, LLC. Safety Data Sheet for Fmoc-Nva(N3)-OH. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

-

Environmental Health and Safety, University of Colorado Boulder. Azide Compounds. Retrieved from [Link]

-

Activotec. Standard Fmoc Protected Amino Acids. Retrieved from [Link]

-

Bräse, S. (2021, October 8). Research: Azide Chemistry. Karlsruhe Institute of Technology. Retrieved from [Link]

-

Perera, L., et al. (2016, July 20). Are organic Azides stable in salt form? ResearchGate. Retrieved from [Link]

-

CD BioSciences. Product Page for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Retrieved from [Link]

-

Anaspec. (2021, March 17). Safety Data Sheet. Retrieved from [Link]

-

AAPPTec, LLC. Safety Data Sheet for Fmoc-Lys(N3)-OH. Retrieved from [Link]

-

Anaspec. Product Page for (2S)-N-Fmoc-5-azido-pentanoic acid. Retrieved from [Link]

-

Iris Biotech GmbH. ALPHA AZIDO. Retrieved from [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. Organic Azides and Azide Sources [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 15. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 16. chempep.com [chempep.com]

Fmoc-5-azido-L-norvaline structure and synthesis

An In-Depth Technical Guide to Fmoc-5-azido-L-norvaline: Synthesis, Structure, and Applications

Introduction

Fmoc-5-azido-L-norvaline is a non-canonical amino acid that has become an indispensable tool in the fields of chemical biology, peptide chemistry, and drug development. As a derivative of L-ornithine, it is more accurately named Fmoc-δ-azido-L-ornithine. Its structure incorporates two critical features: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, which makes it perfectly suited for standard solid-phase peptide synthesis (SPPS), and a terminal azide moiety on its side chain. This azide group serves as a versatile and bioorthogonal chemical handle, allowing for the precise, post-synthetic modification of peptides and proteins through highly specific and efficient ligation chemistries. This guide provides a comprehensive overview of its molecular profile, a detailed, field-proven synthetic protocol, and its key applications for researchers and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

Fmoc-5-azido-L-norvaline is characterized by a five-carbon side chain terminating in an azido group, with the α-amine protected by the base-labile Fmoc group. This structure is foundational to its utility in modern peptide science.

Chemical Structure Diagram

Caption: Chemical structure of Fmoc-5-azido-L-norvaline.

Physicochemical Data Table

| Property | Value | Source(s) |

| Synonyms | (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, Fmoc-L-δ-azidoornithine, Fmoc-Orn(N3)-OH | [1][2] |

| CAS Number | 1097192-04-5 | [1][2][3] |

| Molecular Formula | C₂₀H₂₀N₄O₄ | [1] |

| Molecular Weight | 380.40 g/mol | [1][2][3] |

| Appearance | White powder | [1] |

| Purity | ≥97.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

Part 2: Synthesis of Fmoc-5-azido-L-norvaline

The synthesis of Fmoc-5-azido-L-norvaline is a multi-step process that requires careful control of protecting groups to achieve high purity and yield. The most robust and scalable approach starts from commercially available L-ornithine and employs an orthogonal protection strategy.[4]

Conceptual Framework: The Orthogonal Protection Strategy

The core challenge in synthesizing this molecule is to selectively convert the terminal δ-amino group of ornithine to an azide while leaving the α-amino group available for Fmoc protection. Direct azidation is not feasible. The chosen strategy therefore relies on "orthogonal" protecting groups—groups that can be removed under different chemical conditions.

-

Side-Chain Protection: The δ-amino group is first protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by forming a copper(II) complex with L-ornithine, which masks the α-amino and carboxyl groups, leaving only the δ-amino group accessible for reaction with Boc anhydride.[4]

-

α-Amine Protection: After removing the copper, the now-free α-amino group is protected with the desired Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[4]

-

Selective Deprotection: The acid-labile Boc group is selectively removed from the side chain using trifluoroacetic acid (TFA), exposing the primary amine. The base-labile Fmoc group on the α-amine remains intact.[4]

-

Diazo-Transfer: The final, critical step is the conversion of the liberated δ-amino group to an azide. This is accomplished via a copper-catalyzed diazo-transfer reaction, a safe and efficient method for this transformation.[4][5]

Synthetic Pathway Diagram

Caption: Synthetic workflow for Fmoc-5-azido-L-norvaline.

Detailed Experimental Protocol

This protocol is adapted from the optimized synthesis reported by Pícha et al., 2017.[4]

Step 1: Synthesis of Nα-Fmoc-Nδ-Boc-L-ornithine

-

Copper Complex Formation: Dissolve L-ornithine monohydrochloride (1 equiv.) in water. Adjust the pH to 9.5 with NaOH. Add a solution of copper(II) acetate monohydrate (0.5 equiv.) in water. Stir for 1 hour. The blue copper complex of ornithine will precipitate. Filter the solid, wash with water and methanol, and dry.

-

Boc Protection: Suspend the copper complex in a methanol/water mixture. Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv.). Stir vigorously overnight at room temperature. Filter the resulting purple solid, which is the [Orn(Boc)]₂Cu complex, wash with water and methanol, and dry.

-

Copper Removal: Suspend the [Orn(Boc)]₂Cu complex in a dichloromethane (DCM)/methanol mixture. Add 8-quinolinol (2.2 equiv.) and stir for 30 minutes. The solution will turn dark green. Filter off the copper-quinolinol complex. Evaporate the filtrate to obtain the crude Boc-protected ornithine.

-

Fmoc Protection: Dissolve the crude product in a suitable solvent like aqueous acetone. Add Fmoc-OSu (1.1 equiv.) and a base such as sodium bicarbonate. Stir overnight. Acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Dry and evaporate the solvent to yield Nα-Fmoc-Nδ-Boc-L-ornithine.

Step 2: Selective Boc Deprotection

-

Dissolve the Nα-Fmoc-Nδ-Boc-L-ornithine in DCM.

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Evaporate the solvent and TFA under reduced pressure to obtain Nα-Fmoc-L-ornithine as a TFA salt.

Step 3: Diazo-Transfer Reaction

-

Expertise & Causality: The choice of diazo-transfer reagent is critical for both safety and efficiency. While triflyl azide (TfN₃) is effective, it is explosive and hazardous. A safer and more practical alternative is imidazole-1-sulfonyl azide hydrochloride (ISA•HCl).[5] The reaction is catalyzed by copper(II) sulfate, and the pH must be carefully controlled (around pH 9) to ensure the substrate amine is deprotonated and nucleophilic, without causing premature cleavage of the base-sensitive Fmoc group.[5]

-

Procedure: Dissolve the Nα-Fmoc-L-ornithine TFA salt (1 equiv.) in a biphasic mixture of water, methanol, and DCM.[5]

-

Add copper(II) sulfate pentahydrate (catalytic amount, e.g., 0.01 equiv.).

-

Add imidazole-1-sulfonyl azide hydrochloride (ISA•HCl, ~3 equiv.).

-

Adjust the pH of the aqueous layer to ~9 using an aqueous potassium carbonate solution.

-

Stir the mixture vigorously for 18-24 hours at room temperature.

-

Workup: Dilute the mixture with DCM and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by flash column chromatography to yield pure Fmoc-5-azido-L-norvaline.

Part 3: Applications in Peptide Synthesis and Bioconjugation

The primary value of Fmoc-5-azido-L-norvaline lies in its seamless integration into Fmoc-based SPPS, which then enables powerful post-synthetic modifications via its azide handle.

Incorporation into Peptides via Fmoc-SPPS

Fmoc-5-azido-L-norvaline is used as a standard building block in automated or manual Fmoc-SPPS.[6] The synthesis cycle is a repetitive process of deprotection and coupling.

SPPS Workflow Diagram

Caption: Fmoc-SPPS cycle for incorporating azido amino acids.

Bioorthogonal Ligation Chemistries

Once the azide-containing peptide is synthesized, purified, and characterized, the side-chain azide is available for highly specific covalent modification. This bioorthogonality ensures that the reaction occurs only at the azide, without cross-reactivity with other functional groups in the peptide.[7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction is the most common application.[8][9] The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. This is used to conjugate peptides to other molecules like fluorophores, imaging agents, small drugs, or other peptides.[7]

-

Staudinger Ligation : This reaction occurs between the azide and a specifically engineered triarylphosphine.[1] The traceless version of this reaction results in the formation of a native amide bond, making it a powerful tool for ligating peptide fragments together to form larger proteins.[2]

Bioorthogonal Reaction Schemes

Caption: Key bioorthogonal reactions of the azide handle.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for labeling an azide-containing peptide.[9][10]

-

Reagent Preparation:

-

Prepare a stock solution of the purified azido-peptide in a suitable buffer (e.g., phosphate buffer, pH 7).

-

Prepare stock solutions of: the alkyne-modified molecule (e.g., in DMSO), copper(II) sulfate (CuSO₄) in water, and a freshly made solution of sodium ascorbate in water. A copper ligand like TBTA can be pre-mixed with the CuSO₄ solution to improve efficiency and protect the peptide.[10]

-

-

Reaction:

-

In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-molecule solution.

-

Add the CuSO₄/ligand solution to the mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).

-

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete much faster.

-

Purification: The labeled peptide can be purified from excess reagents and catalyst using reverse-phase HPLC.

Part 4: Safety and Handling

-

Hazard Identification: Fmoc-5-azido-L-norvaline is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[1] Organic azides can be energetic compounds, though this molecule is not known to be explosive under normal handling conditions. Avoid heat, shock, and friction.

Conclusion

Fmoc-5-azido-L-norvaline is a powerful and versatile chemical tool. Its straightforward synthesis from L-ornithine and its compatibility with standard Fmoc-SPPS protocols make it accessible for routine use. The true power of this non-canonical amino acid is realized in its ability to introduce a bioorthogonal azide handle into peptides, opening the door to a vast array of precise chemical modifications through click chemistry and Staudinger ligation. For researchers in peptide chemistry and drug discovery, mastery of its synthesis and application is a key enabler for developing next-generation peptide therapeutics, diagnostic tools, and materials.

References

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9–12. [Link][11]

-

Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(1), 17-34. [Link][8]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 68(25), 9813–9821. [Link][2]

-

Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][9]

-

Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link][3]

-

Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(4), 286-298. [Link][4]

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. interchim.fr [interchim.fr]

- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. jpt.com [jpt.com]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

Fmoc-L-δ-Azidoornithine: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-δ-azidoornithine (Fmoc-L-δ-azidoornithine), a non-canonical amino acid crucial for the synthesis of complex peptides and bioconjugates. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physical characteristics, provides validated experimental protocols, and explains the scientific rationale behind its application, particularly in the realm of "click chemistry."

Introduction: The Strategic Advantage of the Azide Moiety

The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the creation of molecules with enhanced therapeutic properties, novel structural motifs, and tailored functionalities. Fmoc-L-δ-azidoornithine is a premier building block in this field. Its defining feature is the delta-azido (-N₃) group, a compact, non-perturbative, and bioorthogonal chemical handle.

This azide group is the key to unlocking powerful and highly specific ligation chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These "click" reactions are characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making them ideal for the complex environment of biological molecules.[1][2] The unique bioorthogonality of the azide and alkyne groups, which are generally absent in natural biological systems, ensures that the ligation is exquisitely selective, preventing unwanted side reactions.[2]

Core Physical and Chemical Characteristics

Accurate knowledge of the physical properties of Fmoc-L-δ-azidoornithine is fundamental for its proper handling, storage, and effective use in synthesis. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Synonyms | N-α-(9-Fluorenylmethoxycarbonyl)-δ-azido-L-ornithine, Fmoc-L-Orn(N3)-OH, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid | [2][3][4] |

| CAS Number | 1097192-04-5 | [2][3][4] |

| Molecular Formula | C₂₀H₂₀N₄O₄ | [2][3][4][5] |

| Molecular Weight | 380.4 g/mol | [2][3][4][5] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 134–137 °C | [6] |

| Purity | ≥98% (HPLC) | [3] |

| Optical Rotation | [α]D²⁰ = -13.5 to -15.5° (c=1 in DMF) | [3] |

| Storage Temperature | 2–8 °C (refrigerated), store in a dry place | [3][5][7] |

Solubility Profile

While quantitative water solubility data is not extensively published, Fmoc-protected amino acids are known to be sparingly soluble in water.[3] However, the large, hydrophobic Fmoc group confers excellent solubility in polar aprotic organic solvents, which are standard in solid-phase peptide synthesis (SPPS).

-

Highly Soluble (Expected): N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO).[2][5] These solvents are the industry standard for SPPS due to their ability to dissolve Fmoc-amino acids effectively and swell the polystyrene resin support.[2][6]

-

Limited to Moderate Solubility (Expected): Tetrahydrofuran (THF), Acetonitrile (ACN).[2]

Synthesis and Quality Control

The synthesis of Fmoc-L-δ-azidoornithine is a multi-step process that requires careful control to ensure high purity and correct stereochemistry. A common and robust synthetic route is outlined below. The causality behind this specific pathway is the need for orthogonal protection, allowing for selective modification of the side-chain amine without affecting the α-amino group.

Caption: Synthetic workflow for Fmoc-L-δ-azidoornithine.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of Fmoc-protected azido amino acids.[8]

-

Copper Complex Formation: L-ornithine monohydrochloride is reacted with copper(II) acetate monohydrate in a basic aqueous solution. This temporarily protects the α-amino and carboxyl groups, leaving the δ-amino group available for selective protection.[8]

-

Side-Chain Boc Protection: The copper complex is reacted with Di-tert-butyl dicarbonate (Boc₂O) to selectively install the acid-labile Boc protecting group onto the δ-amino group.[8]

-

Copper Removal: The copper is quantitatively removed using a chelating agent like 8-quinolinol, yielding H-L-Orn(Boc)-OH.[8]

-

α-Amino Fmoc Protection: The free α-amino group is then acylated with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the orthogonally protected Fmoc-L-Orn(Boc)-OH.[8]

-

Boc Deprotection: The Boc group is selectively cleaved from the side chain using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8]

-

Diazotransfer Reaction: The final, critical step involves the conversion of the liberated δ-primary amine into an azide using a diazotransfer reagent, such as triflyl azide (TfN₃), in the presence of a copper catalyst.[8] This reaction must be performed with appropriate safety precautions due to the nature of azide reagents.

Analytical Characterization

Rigorous quality control is essential. The primary methods for characterizing the final product are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

3.2.1 HPLC Purity Analysis

-

Objective: To determine the purity of the synthesized Fmoc-L-δ-azidoornithine.

-

System: Reverse-Phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).

-

Expected Result: A single major peak with an area percentage of ≥98% indicates high purity.

3.2.2 NMR Structural Confirmation

-

Objective: To confirm the chemical structure and rule out impurities.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

¹H NMR: Expect characteristic signals for the Fmoc group aromatic protons (typically ~7.3-7.9 ppm), the α-proton of the amino acid backbone, and the methylene protons of the ornithine side chain. The protons adjacent to the newly formed azide group will exhibit a characteristic chemical shift.

-

¹³C NMR: Will show distinct signals for the carbonyls, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the ornithine backbone and side chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-δ-azidoornithine is fully compatible with standard automated or manual Fmoc-based SPPS protocols.[9] Its incorporation into a growing peptide chain follows the conventional cycle of deprotection and coupling.

Caption: SPPS cycle for incorporating Fmoc-L-δ-azidoornithine.

Step-by-Step SPPS Incorporation Protocol

-

Resin Preparation: Start with a pre-loaded resin (e.g., Wang, Rink Amide) and perform an initial Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[9]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-δ-azidoornithine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to begin the activation.[10] The rationale for pre-activation is to form a highly reactive ester intermediate that readily couples with the free amine on the resin.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[9][10] The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Washing: After coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[9]

-

Chain Elongation: Repeat the deprotection (Step 1) and coupling (Steps 2-4) cycle for each subsequent amino acid in the desired sequence.

-

Final Cleavage & Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines must be strictly adhered to.

-

Hazard Identification: Fmoc-L-δ-azidoornithine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (tested according to EN 374), safety glasses with side-shields, and a lab coat.[7]

-

Handling: Avoid dust formation.[7] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C) place.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, alkali metals, bases, and reducing agents, with which it can react violently.[6][7]

Conclusion

Fmoc-L-δ-azidoornithine is more than a mere building block; it is an enabling tool for sophisticated peptide design. Its robust physical characteristics and straightforward integration into standard SPPS protocols provide a reliable method for introducing a bioorthogonal azide handle. This functionality is the gateway to creating precisely tailored peptide conjugates for applications ranging from fluorescent imaging and PET labeling to the development of antibody-drug conjugates (ADCs) and novel biomaterials. A thorough understanding of its properties and handling requirements, as detailed in this guide, is the foundation for its successful and safe implementation in the laboratory.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Fmoc-L-Azidoornithine, 1 g. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Azidoornithine. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Azidoornithine. Retrieved from [Link]

-

Boutureira, O., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Amino Acids, 49(3), 547-561. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Fmoc-L-Azidoornithine, 1 g - Amino Acid Derivatives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid in Organic Solvents

Abstract

(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, a non-canonical amino acid incorporating both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group, is a critical building block in modern peptide synthesis and chemical biology. Its utility in introducing bioorthogonal handles for protein labeling, imaging, and drug delivery is well-established. However, realizing its full potential is contingent on a thorough understanding of its solubility characteristics in various organic solvents, which is a critical parameter for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers qualitative solubility predictions, and presents a detailed, field-proven protocol for its experimental determination.

Introduction: The Significance of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) hinges on the efficient and complete dissolution of reagents, particularly the Fmoc-protected amino acids. Poor solubility can lead to a cascade of problems, including incomplete coupling reactions, sequence deletions, and aggregation, ultimately resulting in low purity and yield of the target peptide. (S)-5-Azido-2-(Fmoc-amino)pentanoic acid presents a unique solubility profile due to the interplay of its constituent parts: the large, hydrophobic Fmoc group, the polar carboxylic acid, and the azido-functionalized side chain. Understanding how these features interact with different organic solvents is paramount for researchers in peptide chemistry and drug development.

Core Principles of Solubility for (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid

The solubility of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features influencing its solubility are: